molecular formula C41H66O13 B1631411 Scabioside C CAS No. 17233-22-6

Scabioside C

Cat. No. B1631411
CAS RN: 17233-22-6
M. Wt: 767 g/mol
InChI Key: KAYMPWXMHIUNGC-XFZWHKAKSA-N
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Description

Scabioside C is a main triterpenoid saponin for total secondary saponin (TSS). TSS, from A. raddeana, exhibits the potential anti-breast cancer effect .


Molecular Structure Analysis

The molecular formula of Scabioside C is C41H66O13 . For a more detailed analysis of its structure, you may need to refer to a specialized database or resource.


Physical And Chemical Properties Analysis

Scabioside C has a molecular weight of 766.97 . It’s a white crystal that’s soluble in methanol, acetonitrile, ethanol, and other solvents, but insoluble in petroleum ether . Its melting point is 242-244℃, and it has a predicted boiling point of 881.9±65.0 °C .

Scientific Research Applications

Scabioside C is a plant secondary metabolite, specifically a triterpenoid saponin . It’s derived from plants like A. raddeana and is known for its potential anti-breast cancer effect .

  • Pharmaceutical and Healthcare Products : Scabioside C is widely used in the field of pharmacy and healthcare products . It’s used in antioxidants, anti-inflammatory agents, hypoglycemic, anti-cancer treatment, and analgesic drugs .

  • Food Additive and Cosmetic Ingredient : Scabioside C can also be used as a food additive and a cosmetic ingredient .

  • Chemical Research : Scabioside C serves as an important reagent in chemical research .

  • Anti-Breast Cancer Research : Scabioside C is a main triterpenoid saponin for total secondary saponin (TSS). TSS, from A. raddeana, exhibits the potential anti-breast cancer effect . The specific methods of application and experimental procedures would involve in vitro and in vivo studies, and the outcomes would be measured in terms of the reduction in cancer cell proliferation and tumor size .

  • Chemical Research : Scabioside C serves as an important reagent in chemical research . It can be used in the synthesis of other compounds or in the study of its interactions with other chemicals .

  • Food Additive : Scabioside C can be used as a food additive . It could be used to enhance the nutritional value or flavor of food products .

  • Cosmetic Ingredient : Scabioside C can also be used as a cosmetic ingredient . It could be used in skincare products for its potential antioxidant and anti-inflammatory properties .

  • Natural Plant Extraction : Scabioside C can be prepared by natural plant extraction . It is mainly obtained from the existence of yellow flower in plants .

  • Chemical Synthesis : Scabioside C can also be prepared by chemical synthesis . The chemical synthesis method is to synthesize the molecular structure of Scabioside C .

  • Anti-Inflammatory Agents : Scabioside C has potential anti-inflammatory properties . It could be used in the development of drugs or treatments for conditions characterized by inflammation .

  • Hypoglycemic Agents : Scabioside C could potentially be used in the development of hypoglycemic agents . These are drugs that lower blood sugar levels and could be used in the treatment of diabetes .

  • Analgesic Drugs : Scabioside C could potentially be used in the development of analgesic drugs . These are drugs used to relieve pain .

  • Antioxidants : Scabioside C has potential antioxidant properties . It could be used in the development of drugs or treatments to combat oxidative stress, which is linked to various diseases .

  • Antibacterial Agents : Scabioside C has potential antibacterial properties . It could be used in the development of drugs or treatments for bacterial infections .

  • Antiviral Agents : Scabioside C has potential antiviral properties . It could be used in the development of drugs or treatments for viral infections .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMPWXMHIUNGC-XFZWHKAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scabioside C

Citations

For This Compound
16
Citations
H Kılınç, M Masullo, G D'Urso, T Karayildirim… - Phytochemistry, 2020 - Elsevier
The genus Scabiosa (Caprifoliaceae) is represented by 80 species, widely used as medicinal plants for their positive effects on human diseases. On the basis of the interesting …
Number of citations: 16 www.sciencedirect.com
VG Bukharov, VV Karlin, TN Sidorovich - Chemistry of natural compounds, 1970 - Springer
… Scabioside C is cleaved by acids to form L-arabinose, D-glucose, and hederagenin. The carbohydrate chain is attached to the hydroxyl of the hederagenin, since the glycoside is acidic …
Number of citations: 16 link.springer.com
D Zhang, Q Zhang, Y Zheng, J Lu - Journal of ethnopharmacology, 2020 - Elsevier
… Six main triterpenoid saponins (Eleutheroside K, Hederacolchiside A1, Scabioside C, Raddeanoside R22, Raddeanoside R23 and Raddeanoside R2) were obtained. Their structures …
Number of citations: 17 www.sciencedirect.com
JS Kim, SS Kang - Natural Product Sciences, 2013 - dbpia.co.kr
The genus Patrinia, belonging to the Valerianaceae family, includes ca. 20 species of herbaceous plants with yellow or white flowers, distributed in Korea, China, Siberia, and Japan. …
Number of citations: 16 www.dbpia.co.kr
YM Zhong, XL Zhong, JH Wang, L Han - Acta Chromatographica, 2017 - akjournals.com
Patrinia scabiosaefolia Fisch. (PSF), a well-known traditional Chinese medicine, has been demonstrated to show therapeutic effects on inflammatory bowel disease. In this study, a …
Number of citations: 6 akjournals.com
Y Liu, W Liu, J Wang, Y Liu, C Chen… - Mini-Reviews in …, 2020 - ingentaconnect.com
Patrinia scabiosaefolia Fisch. Trev. and Patrinia villosa (Thunb.) Juss, are two species of Patrinia recorded in the Chinese Pharmacopoeia with the same Chinese name “Baijiangcao” …
Number of citations: 3 www.ingentaconnect.com
W Li, YN Sun, XT Yan, SY Yang, SJ Lee, HJ Byun… - Molecules, 2013 - mdpi.com
Pulsatilla koreana, a species endemic to Korea, is an important herb used in traditional medicine to treat amoebic dysentery and malaria. In the present study, 23 oleanane-type …
Number of citations: 32 www.mdpi.com
W Li, Y Ding, YN Sun, XT Yan, SY Yang… - Archives of pharmacal …, 2013 - Springer
Twenty-four oleanane-type triterpenoid saponins were isolated from a methanol extract of the Pulsatilla koreana roots. Their structures were elucidated by comparing spectroscopic data …
Number of citations: 20 link.springer.com
W Li, H Noh, S Lee, MH Lee, EY Lee, S Kang… - Natural Product …, 2014 - dbpia.co.kr
In this study, twenty-one oleanane-type triterpenoid saponins were isolated from a methanol extract of the roots of Pulsatilla koreana. Antagonistic activities were measured in these …
Number of citations: 2 www.dbpia.co.kr
W Li, XT Yan, YN Sun, TT Ngan, SH Shim… - Biomolecules & …, 2014 - ncbi.nlm.nih.gov
In this study, 23 oleanane-type triterpenoid saponins were isolated from a methanol extract of the roots of Pulsatilla koreana. The NF-κB inhibitory activity of the isolated compounds was …
Number of citations: 22 www.ncbi.nlm.nih.gov

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